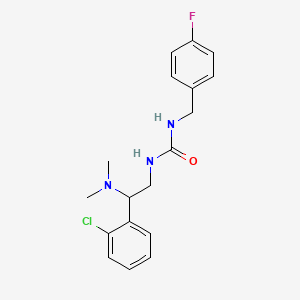![molecular formula C20H12Cl2O3S B2402153 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate CAS No. 306730-08-5](/img/structure/B2402153.png)
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate (DCPA) is a novel compound that has been gaining attention in both scientific and industrial research due to its unique properties. It is a highly functionalized, conjugated molecule that can be used as a building block in the synthesis of various materials with interesting optical and electronic properties. DCPA has been studied for its potential applications in organic electronics, optoelectronics, and photovoltaics. In addition, DCPA has also been investigated for its potential in medical research due to its interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photocrosslinkable Polymers
This compound has been used in the synthesis of photocrosslinkable polymers . These polymers contain photoreactive functional groups that can induce many changes in physicochemical properties such as solubility, optical transparency, dielectric constant, and refractive index . The rate of photocrosslinking increased from 39% to 99% due to the use of copolymerization technique .
Optical Waveguide Materials
Photosensitive polymers, which can be synthesized using this compound, have significant importance in various industrial applications, such as optical waveguide materials .
Macro and Microlithography
The compound can also be used in the field of macro and microlithography . This is due to the photosensitive nature of the polymers synthesized using this compound.
Liquid Crystalline Displays
Another application of this compound is in the production of liquid crystalline displays . The photosensitive polymers synthesized using this compound have acquired significant importance in this field.
Holographic Head-up Displays
The compound is also used in the production of holographic head-up displays . This is due to the high photosensitivity and good solubility of the polymers synthesized using this compound.
Insecticidal Applications
Newly synthesized chalcone derivatives of this compound have shown insecticidal effects against the Caribbean fruit fly, Anastrepha suspensa . Among the synthesized chalcones, one derivative exhibited the greatest insecticidal activity, resulting in 73% mortality at 100µg/fly after 24h .
Mecanismo De Acción
Target of Action
A similar synthetic dichloro-substituted aminochalcone has been studied for its antitrypanosomiasis activity . The protein targets of the evolutionary cycle of T. cruzi were considered in this study .
Mode of Action
The study on the similar compound suggests that it acts on the active site of the cyp51 receptor . The compound establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51, was studied .
Pharmacokinetics
The similar compound was characterized for its pharmacokinetics and pharmacodynamics . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The similar compound showed effectiveness against trypomastigotes . It also showed stable pharmacodynamics against the CYP51 target .
Action Environment
The similar compound can form reactive metabolites from n-conjugation and c=c epoxidation . This indicates that the compound’s action might be influenced by the environment in which it is administered.
Propiedades
IUPAC Name |
[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFVBKVZMUGNQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)
![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
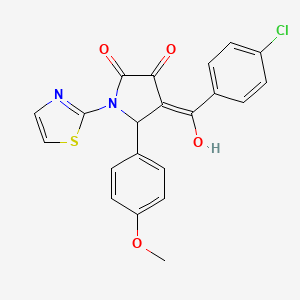
![N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402086.png)
![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)
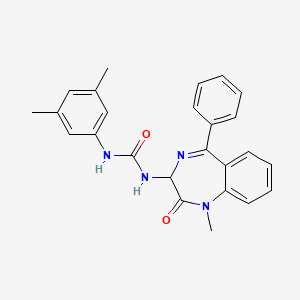
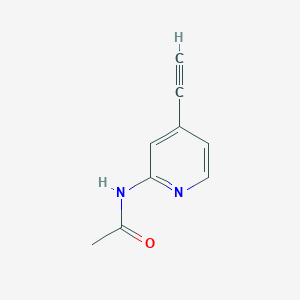
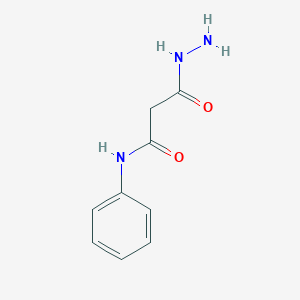

![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
